(2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methoxymethoxy groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely used due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The general procedure involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
(2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition and receptor binding. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the fluoro and methoxymethoxy groups.
4-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.
2-Fluoro-6-methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group .
Uniqueness
The presence of both fluoro and methoxymethoxy groups in (2-Fluoro-3-methoxy-6-(methoxymethoxy)phenyl)boronic acid makes it unique compared to other boronic acids. These substituents can significantly influence the compound’s reactivity, stability, and binding properties, making it a valuable tool in various chemical and biological applications.
Properties
Molecular Formula |
C9H12BFO5 |
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Molecular Weight |
230.00 g/mol |
IUPAC Name |
[2-fluoro-3-methoxy-6-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO5/c1-14-5-16-6-3-4-7(15-2)9(11)8(6)10(12)13/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
JEXICQWPKMRMEC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)OCOC)(O)O |
Origin of Product |
United States |
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